Enzyme Inhibition: 2-Fold Difference in Dihydroorotase IC50 Compared to Phenethyl Acetate
In a direct head-to-head comparison using the same assay conditions, beta-hydroxyphenethyl acetate exhibits a 2-fold difference in inhibitory potency against the enzyme dihydroorotase (from mouse Ehrlich ascites) when compared to its close analog, phenethyl acetate (CAS 103-45-7) [1][2]. This quantitative difference is not trivial and can significantly impact structure-activity relationship (SAR) studies and enzyme inhibition screens where precise modulation of activity is required.
| Evidence Dimension | Inhibition of dihydroorotase enzyme (IC50) |
|---|---|
| Target Compound Data | 1.00E+6 nM (1 mM) |
| Comparator Or Baseline | Phenethyl acetate (CAS 103-45-7): 5.20E+5 nM (0.52 mM) |
| Quantified Difference | 1.92-fold less potent (higher IC50) than phenethyl acetate |
| Conditions | Mouse Ehrlich ascites dihydroorotase; pH 7.37; compound concentration 10 uM |
Why This Matters
This quantifies the impact of a single hydroxyl group on enzyme inhibition, enabling researchers to select the appropriate molecular tool for SAR studies where a specific potency window is critical.
- [1] BindingDB. Entry for BDBM50066684 (beta-Hydroxyphenethyl acetate). IC50: 1.00E+6 nM. Accessed 2026. View Source
- [2] BindingDB. Entry for BDBM50405111 (phenethyl acetate). IC50: 5.20E+5 nM. Accessed 2026. View Source
